molecular formula C19H22O4 B14359284 4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90523-65-2

4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14359284
CAS No.: 90523-65-2
M. Wt: 314.4 g/mol
InChI Key: DBLZEAUUTFBMHL-UHFFFAOYSA-N
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Description

4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzopyran derivative with an octyloxy group under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific octyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

90523-65-2

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

4-octoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H22O4/c1-2-3-4-5-6-7-11-22-19-14-8-9-18(20)23-17(14)13-16-15(19)10-12-21-16/h8-10,12-13H,2-7,11H2,1H3

InChI Key

DBLZEAUUTFBMHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Origin of Product

United States

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